叔丁基 N-(12-羟基十二烷基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

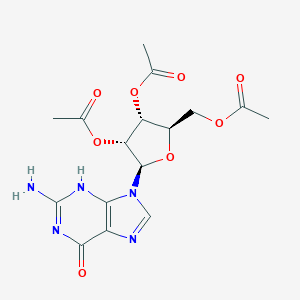

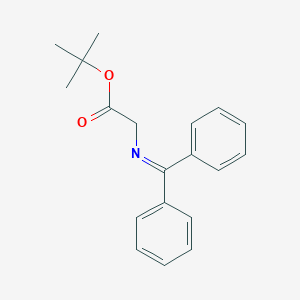

The synthesis of tert-butyl N-(12-hydroxydodecyl)carbamate and similar compounds often involves reactions with tert-butyl N-hydroxycarbamate and aldehydes in methanol-water mixtures, using sodium benzenesulfinate and formic acid, which yields sulfones that behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines (Guinchard, Vallée, & Denis, 2005).

Molecular Structure Analysis

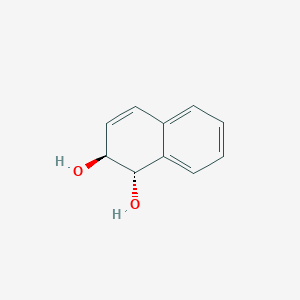

The molecular structure of tert-butyl N-(12-hydroxydodecyl)carbamate and analogous compounds is characterized by features such as the tert-butyl group and the carbamate moiety. The molecular structure of a related compound, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, confirms the relative substitution of the cyclopentane ring, which is crucial for the enantioselective synthesis of carbocyclic analogues of nucleotides (Ober, Marsch, Harms, & Carell, 2004).

Chemical Reactions and Properties

Tert-butyl N-(12-hydroxydodecyl)carbamate, like its analogs, participates in various chemical reactions that highlight its utility as a building block in organic synthesis. These compounds are involved in transformations such as the conversion of N-t-Boc compounds into their corresponding N-Z compounds via a silyl carbamate under mild reaction conditions (Sakaitani & Ohfune, 1990).

科学研究应用

聚酰胺合成五 N 保护聚酰胺 1 的合成包括叔丁基 N-{9-烯丙基-16-叠氮基-13-(三氟乙酰基)-4-[2-(三甲基甲硅烷基)乙基磺酰基]-4,9,13-三氮十六烷基}氨基甲酸酯,突出了叔丁基 N-(12-羟基十二烷基)氨基甲酸酯衍生物在聚合物化学中的多功能性。这些化合物包含多个可去除的氨基保护基,能够选择性脱保护和随后的酰化,从而产生具有材料科学和工程学潜在应用的复杂聚酰胺 (Pak 和 Hesse,1998 年)。

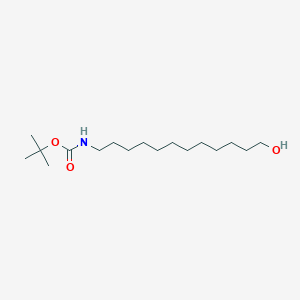

受保护胺的合成叔丁基氨基甲酸酯,包括叔丁基 N-(12-羟基十二烷基)氨基甲酸酯,可以通过温和高效的一锅柯蒂斯重排反应合成。该方法涉及形成酰基叠氮化物中间体,该中间体经过重排生成所需的叔丁基氨基甲酸酯。此类受保护的胺在氨基酸和肽的合成中至关重要,可用作药物和有机化学中的中间体 (Lebel 和 Leogane,2005 年)。

杀虫剂类似物的合成将叔丁基 N-[1-(羟甲基)环丙基]氨基甲酸酯转化为杀虫剂噻虫嗪和吡虫啉的螺环丙烷化类似物证明了叔丁基 N-(12-羟基十二烷基)氨基甲酸酯在开发新型杀虫剂中的效用。该合成途径涉及关键步骤,如共环化,突出了此类氨基甲酸酯在农业化学中创造新的病虫害控制剂的潜力 (Brackmann 等人,2005 年)。

安全和危害

未来方向

The simple compound tert-butyl N-hydroxycarbamate has proven to be useful in a number of recent applications, including the generation of t-Boc–N=O for use as a Diels Alder dienophile . This suggests potential future directions for the use of Tert-butyl N-(12-hydroxydodecyl)carbamate in similar applications.

属性

IUPAC Name |

tert-butyl N-(12-hydroxydodecyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO3/c1-17(2,3)21-16(20)18-14-12-10-8-6-4-5-7-9-11-13-15-19/h19H,4-15H2,1-3H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBZRRWYVBWYBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394196 |

Source

|

| Record name | Tert-butyl N-(12-hydroxydodecyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-(12-hydroxydodecyl)carbamate | |

CAS RN |

67341-03-1 |

Source

|

| Record name | Tert-butyl N-(12-hydroxydodecyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

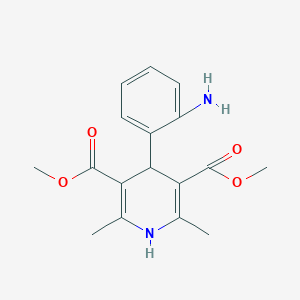

![5-O-[(3,4-dimethoxyphenyl)methyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15274.png)